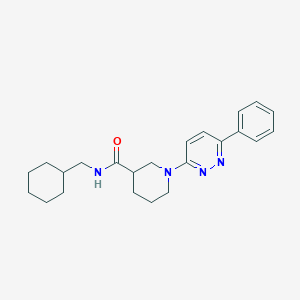

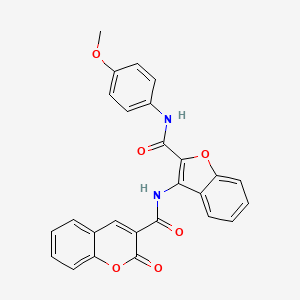

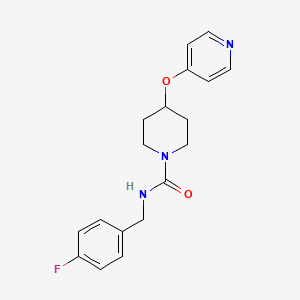

N-(cyclohexylmethyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(cyclohexylmethyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. It has been studied for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.

Aplicaciones Científicas De Investigación

Neuroimaging and Neuropsychiatric Disorders

N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, a compound related to N-(cyclohexylmethyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide, has been prepared for use in positron emission tomography (PET) imaging. This compound is found to be a reversible, selective, and high affinity 5-HT1A receptor antagonist. It shows high brain uptake, slow brain clearance, and stability to defluorination, making it a promising candidate for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).

HIV-1 Reverse Transcriptase Inhibition

In the context of HIV-1 treatment, N-phenyl piperidine analogs of piperidine-4-yl-aminopyrimidines have been synthesized and evaluated. These compounds, including those with a carboxamide group, have demonstrated potent activity against wild-type HIV-1 and a broad range of NNRTI-resistant mutant viruses. Their synthesis, structure-activity relationship, and binding motif in the context of HIV-1 treatment are of significant interest (Tang et al., 2010).

Soluble Epoxide Hydrolase Inhibition

A study on 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase identified these compounds as effective inhibitors. These inhibitors showed potential in affecting a serum biomarker derived from linoleic acid, indicating their possible use in studying various disease models (Thalji et al., 2013).

Anti-Angiogenic and DNA Cleavage Activities

N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have been synthesized and characterized for their anti-angiogenic and DNA cleavage activities. These compounds efficiently blocked the formation of blood vessels in vivo and exhibited significant activities in DNA binding/cleavage assays, suggesting their potential as anticancer agents (Kambappa et al., 2017).

Rho Kinase Inhibition for CNS Disorders

A scalable and facile synthetic process was developed for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor under investigation for the treatment of central nervous system disorders. The optimized synthesis process provides insights into the development of this compound for clinical use (Wei et al., 2016).

Propiedades

IUPAC Name |

N-(cyclohexylmethyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O/c28-23(24-16-18-8-3-1-4-9-18)20-12-7-15-27(17-20)22-14-13-21(25-26-22)19-10-5-2-6-11-19/h2,5-6,10-11,13-14,18,20H,1,3-4,7-9,12,15-17H2,(H,24,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXGYBDJMQFSYIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(cyclohexylmethyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6R)-6-[(3R,7R,10R,13S,14S,17R)-3,7-Dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-4-oxoheptanoic acid](/img/structure/B2410766.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea](/img/structure/B2410773.png)

![1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-one](/img/structure/B2410774.png)

![2-(2-chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride](/img/structure/B2410775.png)

![3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2410781.png)

![1-(3-methylpiperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2410783.png)